molecular formula C4H7ClN2O2 B1361955 1-(2-Chloro-acetyl)-3-methyl-urea CAS No. 4791-22-4

1-(2-Chloro-acetyl)-3-methyl-urea

Cat. No.: B1361955
CAS No.: 4791-22-4
M. Wt: 150.56 g/mol
InChI Key: HZVMNAXEPPKXLS-UHFFFAOYSA-N
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Description

1-(2-Chloro-acetyl)-3-methyl-urea is a useful research compound. Its molecular formula is C4H7ClN2O2 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Chloro-acetyl)-3-methyl-urea, with the CAS number 4791-22-4, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group substituted with a chloroacetyl moiety and a methyl group. This structure is significant for its interaction with biological systems, influencing its activity as an antimicrobial agent and potential therapeutic compound.

Antimicrobial Activity

This compound has been reported to exhibit notable antimicrobial properties. Studies suggest that its mechanism involves disrupting cellular processes in microbial organisms, potentially by inhibiting key enzymes or interfering with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor of certain enzymes, including those involved in nucleotide metabolism. For instance, it has been identified as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) in Cryptosporidium parvum, which is crucial for the parasite's proliferation .

Case Study: IMPDH Inhibition
A study highlighted the effectiveness of urea derivatives in inhibiting CpIMPDH, demonstrating that modifications to the urea structure can enhance binding affinity and selectivity. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in treating infections caused by Cryptosporidium species .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Antimicrobial Agents : Its efficacy against bacteria and fungi positions it as a candidate for developing new antimicrobial agents.
  • Antiparasitic Treatments : The inhibition of IMPDH suggests potential use in treating parasitic infections, particularly those caused by Cryptosporidium.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines.

Properties

IUPAC Name

2-chloro-N-(methylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVMNAXEPPKXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368514
Record name 1-(2-Chloro-acetyl)-3-methyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4791-22-4
Record name 1-(2-Chloro-acetyl)-3-methyl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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